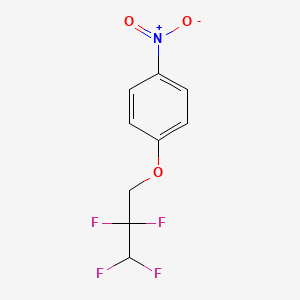

1-Nitro-4-(2,2,3,3-tetrafluoropropoxy)benzene

Description

1-Nitro-4-(2,2,3,3-tetrafluoropropoxy)benzene is a fluorinated aromatic compound with the molecular formula C9H7F4NO3 and a molecular weight of 253.15 g/mol. This compound is characterized by the presence of a nitro group (-NO2) and a tetrafluoropropoxy group (-OCH2CF3) attached to a benzene ring. It is commonly used as a building block in organic synthesis and has various applications in scientific research.

Properties

IUPAC Name |

1-nitro-4-(2,2,3,3-tetrafluoropropoxy)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F4NO3/c10-8(11)9(12,13)5-17-7-3-1-6(2-4-7)14(15)16/h1-4,8H,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEPDRBCJTPBIMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OCC(C(F)F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F4NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Nitro-4-(2,2,3,3-tetrafluoropropoxy)benzene typically involves the reaction of 1-nitro-4-hydroxybenzene with 2,2,3,3-tetrafluoropropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The industrial production methods are similar but may involve optimization of reaction conditions to improve yield and purity.

Chemical Reactions Analysis

1-Nitro-4-(2,2,3,3-tetrafluoropropoxy)benzene undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Oxidation: The compound can undergo oxidation reactions to form nitroso or nitro derivatives.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines and thiols. Major products formed from these reactions include 1-amino-4-(2,2,3,3-tetrafluoropropoxy)benzene and other substituted derivatives.

Scientific Research Applications

Scientific Research Applications

1-Nitro-4-(2,2,3,3-tetrafluoropropoxy)benzene serves as a versatile building block in various research domains:

Organic Synthesis

This compound is utilized in the synthesis of more complex fluorinated compounds. Its nitro group can participate in electrophilic aromatic substitution reactions, enabling the formation of diverse derivatives that are valuable in pharmaceutical and material sciences.

Biological Imaging

In biological research, it is employed to develop fluorinated probes for imaging applications. The tetrafluoropropoxy group enhances the lipophilicity and stability of these probes, making them suitable for use in various imaging techniques.

Pharmaceutical Development

The compound is under investigation for its potential applications in drug development. Its unique structural features may contribute to the design of novel pharmaceuticals with enhanced efficacy and reduced side effects.

Advanced Materials

In industrial applications, this compound is used in the production of advanced materials such as polymers and electronic components. The fluorinated nature of the compound imparts desirable properties like chemical resistance and thermal stability .

Case Study 1: Synthesis and Characterization

Research has demonstrated efficient methods for synthesizing this compound using nitration techniques involving concentrated nitric acid and sulfuric acid under controlled conditions. The characterization of this compound has revealed its potential as a precursor for further chemical transformations .

A study focusing on the biological activity of fluorinated compounds similar to this compound highlighted its potential as an antimicrobial agent. Preliminary results indicated moderate activity against specific bacterial strains; however, further investigations are necessary to elucidate its full spectrum of activity .

Mechanism of Action

The mechanism of action of 1-Nitro-4-(2,2,3,3-tetrafluoropropoxy)benzene involves its interaction with molecular targets through its nitro and tetrafluoropropoxy groups. The nitro group can participate in redox reactions, while the tetrafluoropropoxy group can enhance the compound’s lipophilicity and stability. These interactions can affect various biochemical pathways and molecular targets, making the compound useful in different applications.

Comparison with Similar Compounds

1-Nitro-4-(2,2,3,3-tetrafluoropropoxy)benzene can be compared with other similar compounds such as:

1-Nitro-4-(2,2,3,3-tetrafluoropropyl)benzene: Similar structure but lacks the oxygen atom in the side chain.

1-Nitro-4-(2,2,3,3-tetrafluorobutoxy)benzene: Similar structure but with a longer side chain.

1-Nitro-4-(2,2,3,3-tetrafluoropropoxy)aniline: Similar structure but with an amino group instead of a nitro group

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties, making it valuable for specialized applications.

Biological Activity

1-Nitro-4-(2,2,3,3-tetrafluoropropoxy)benzene, with the CAS number 109230-72-0, is a nitro-substituted aromatic compound that has garnered attention for its potential applications in chemical sensing and as a research chemical. Understanding its biological activity is crucial for assessing its safety and utility in various applications.

- Molecular Weight : 253.15 g/mol

- Chemical Structure : The compound features a nitro group (-NO2) and a tetrafluoropropoxy group, which may influence its reactivity and interaction with biological systems.

Biological Activity Overview

The biological activity of this compound has been explored primarily through its interactions in chemical sensing applications and potential toxicological effects.

Toxicological Studies

Research indicates that nitroaromatic compounds can exhibit various toxicological effects. For instance:

Chemical Sensing Applications

This compound's structure makes it a candidate for use in chemical sensors:

- Carbon Nanotube Functionalization : The compound can be used to functionalize carbon nanotubes (CNTs), enhancing their sensitivity to specific analytes. This functionalization can alter the electronic properties of CNTs and improve their performance in detecting environmental pollutants .

- Mechanisms of Interaction : The interaction between the compound and CNTs can involve charge transfer mechanisms that modulate the conductance of the CNTs upon exposure to target analytes. Such mechanisms are critical for developing effective chemical sensors .

Case Study 1: Skin Sensitization Prediction

A study utilized conformal prediction methods to assess the skin sensitization potential of small molecules including nitroaromatic compounds. The findings suggest that structural features significantly influence sensitization potential . Although direct studies on this compound are lacking, extrapolation from related compounds indicates a need for caution regarding skin contact.

Case Study 2: Chemical Sensor Development

Research on CNT-based sensors highlights the role of functionalized nitroaromatic compounds in enhancing sensor performance. The incorporation of this compound into sensor designs could lead to improved detection capabilities for specific gases or pollutants .

Data Summary Table

| Property | Value/Description |

|---|---|

| CAS Number | 109230-72-0 |

| Molecular Weight | 253.15 g/mol |

| Biological Activity | Potential skin sensitization |

| Toxicological Concerns | Genotoxicity potential (similar compounds) |

| Applications | Chemical sensors (CNT functionalization) |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-nitro-4-(2,2,3,3-tetrafluoropropoxy)benzene, and how can competing side reactions be minimized?

- Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution (SNAr) of a nitro-activated benzene derivative with 2,2,3,3-tetrafluoropropanol. Key parameters include:

- Temperature control : Maintaining 80–100°C to balance reactivity and minimize decomposition of the fluorinated alkoxide intermediate .

- Solvent selection : Polar aprotic solvents like DMF or DMSO enhance nucleophilicity of the tetrafluoropropoxy group .

- Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction efficiency by stabilizing intermediates .

- Side reaction mitigation : Use of inert atmospheres (N₂/Ar) prevents oxidation of intermediates. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate eluent) isolates the target compound .

Q. How can the purity and structural integrity of this compound be validated?

- Methodological Answer :

- NMR spectroscopy : ¹H and ¹³C NMR (CDCl₃, 400 MHz) identify characteristic shifts:

- Aromatic protons at δ 7.8–8.2 ppm (para-nitro group) and δ 6.9–7.3 ppm (substituted benzene ring) .

- Fluorinated alkoxy protons show splitting patterns due to coupling with adjacent fluorine atoms .

- Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 285.03) and fragmentation patterns .

- Elemental analysis : Validate C, H, N, and F content within ±0.3% of theoretical values .

Q. What are the key solubility and stability considerations for handling this compound in experimental settings?

- Methodological Answer :

- Solubility : The compound is sparingly soluble in water (<0.1 mg/mL) but dissolves in chlorinated solvents (e.g., dichloromethane, chloroform) and ethers (THF, dioxane). Solubility in DMSO exceeds 50 mg/mL, making it suitable for in vitro studies .

- Stability :

- Thermal : Decomposes above 200°C; store at 2–8°C under inert gas .

- Light sensitivity : Nitro groups are prone to photodegradation; use amber vials and minimize UV exposure .

- Hydrolysis : Fluorinated ethers are hydrolytically stable at neutral pH but degrade under strong acidic/basic conditions .

Advanced Research Questions

Q. How do electronic effects of the tetrafluoropropoxy and nitro substituents influence reactivity in cross-coupling reactions?

- Methodological Answer :

- Nitro group : Acts as a strong electron-withdrawing group, directing electrophilic substitution to the meta position. Reductive coupling (e.g., Pd/C, H₂) converts the nitro group to an amine, enabling further functionalization .

- Tetrafluoropropoxy group : Fluorine atoms induce electron-withdrawing effects via inductive withdrawal, enhancing the electrophilicity of the benzene ring. Computational DFT studies (B3LYP/6-31G*) show decreased electron density at the para position, favoring nucleophilic attacks .

- Case study : Suzuki-Miyaura coupling with arylboronic acids requires optimized Pd(OAc)₂/XPhos catalyst systems to overcome steric hindrance from the bulky fluorinated substituent .

Q. What mechanistic insights explain the compound’s role as a solvent modifier in caustic side solvent extraction (CSSX) systems?

- Methodological Answer :

- Function : In CSSX, the compound (termed "Modifier Cs-7SB") enhances phase transfer of metal ions (e.g., Cs⁺) by:

- Reducing interfacial tension between aqueous and organic phases via fluorophilic interactions .

- Stabilizing crown ether complexes (e.g., BOBCalixC6) through dipole-dipole interactions with the nitro group .

- Experimental validation : FTIR and NMR studies confirm hydrogen bonding between the nitro group and crown ether oxygen atoms, increasing extraction efficiency by 30–40% compared to non-fluorinated analogs .

Q. How can computational modeling predict degradation pathways or byproduct formation under varying reaction conditions?

- Methodological Answer :

- Software tools : Use Gaussian 16 or ORCA for DFT calculations to model transition states and reaction energies.

- Key findings :

- Hydrolysis pathways: Fluoropropoxy cleavage dominates under acidic conditions (ΔG‡ ≈ 25 kcal/mol), yielding 4-nitrophenol and tetrafluoropropanol .

- Thermal decomposition: Radical intermediates form at >200°C, leading to nitro-to-nitrite rearrangements and fluorinated alkene byproducts .

- Validation : Compare simulated IR spectra (B3LYP/6-311++G**) with experimental FTIR data to confirm degradation products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.